

Unraveling the Stability of 4-Ethylcyclohexene: A DFT-Based Comparative Guide

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Compound of Interest

Compound Name: 4-Ethylcyclohexene

Cat. No.: B1329803

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For researchers, scientists, and drug development professionals, understanding the conformational stability of substituted cyclohexenes is paramount for predicting molecular interactions and reactivity. This guide offers a comprehensive comparison of **4-Ethylcyclohexene** and its isomers, leveraging Density Functional Theory (DFT) computational studies of analogous molecules to predict their relative stabilities.

While direct DFT computational studies on **4-ethylcyclohexene** are not extensively available in peer-reviewed literature, a robust understanding of its stability can be extrapolated from well-established principles of conformational analysis and existing computational data on similar alkyl-substituted cyclohexenes. This guide synthesizes these findings to provide a predictive comparison of **4-ethylcyclohexene**'s positional and conformational isomers.

Relative Stability of 4-Ethylcyclohexene Isomers

The stability of substituted cyclohexenes is primarily influenced by two factors: the position of the double bond and the orientation of the alkyl substituent (axial vs. equatorial).

Positional Isomers: The placement of the double bond significantly impacts the overall stability of the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation. The positional isomers of ethylcyclohexene are 1-ethylcyclohexene, 3-ethylcyclohexene, and **4-ethylcyclohexene**. Based on the degree of substitution of the double bond, the predicted order of stability is:

- 1-Ethylcyclohexene (Trisubstituted) - Most stable

- 3-Ethylcyclohexene (Disubstituted)
- **4-Ethylcyclohexene** (Disubstituted) - Least stable of the three, with similar stability to 3-ethylcyclohexene.

Conformational Isomers of **4-Ethylcyclohexene**: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For **4-ethylcyclohexene**, the ethyl group can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions that occur when the bulky ethyl group is in the axial position.^{[1][2]}

Quantitative Comparison of Conformational Energies

To quantify the stability difference between the axial and equatorial conformers of **4-ethylcyclohexene**, we can draw parallels from computational and experimental studies on ethylcyclohexane. The energy difference between the equatorial and axial conformers is known as the A-value.

Conformer of 4-Ethylcyclohexene	Predicted Relative Gibbs Free Energy (kcal/mol)	Predicted Equilibrium Population at 298 K (%)
Equatorial	0	~96
Axial	~1.8 - 2.1	~4

Note: The predicted energy values are based on experimental and computational data for ethylcyclohexane and are expected to be very similar for **4-ethylcyclohexene**.

Experimental and Computational Protocols

A rigorous determination of the conformational energies of **4-ethylcyclohexene** would involve the following experimental and computational methodologies.

Experimental Protocol: NMR Spectroscopy

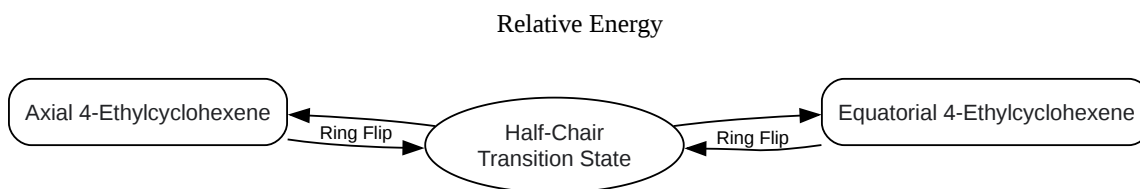
- **Sample Preparation:** Dissolve a sample of **4-ethylcyclohexene** in a suitable deuterated solvent (e.g., CDCl_3).
- **Low-Temperature NMR:** Acquire ^1H and ^{13}C NMR spectra at various low temperatures (e.g., down to $-100\text{ }^\circ\text{C}$). At sufficiently low temperatures, the ring flip between the two chair conformations becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.
- **Integration and Analysis:** By integrating the signals corresponding to each conformer at different temperatures, the equilibrium constant (K) can be determined. The Gibbs free energy difference (ΔG°) can then be calculated using the equation $\Delta G^\circ = -RT\ln K$.

Computational Protocol: Density Functional Theory (DFT)

- **Structure Preparation:** Build the initial 3D structures of the axial and equatorial conformers of **4-ethylcyclohexene** using a molecular modeling program.
- **Geometry Optimization:** Perform geometry optimization for both conformers using a DFT functional and basis set, such as B3LYP/6-31G(d). This level of theory has been shown to provide reliable geometries and relative energies for similar systems.^[3]
- **Frequency Calculations:** Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data, including Gibbs free energies.
- **Energy Comparison:** The relative stability is determined by comparing the calculated Gibbs free energies of the two conformers.

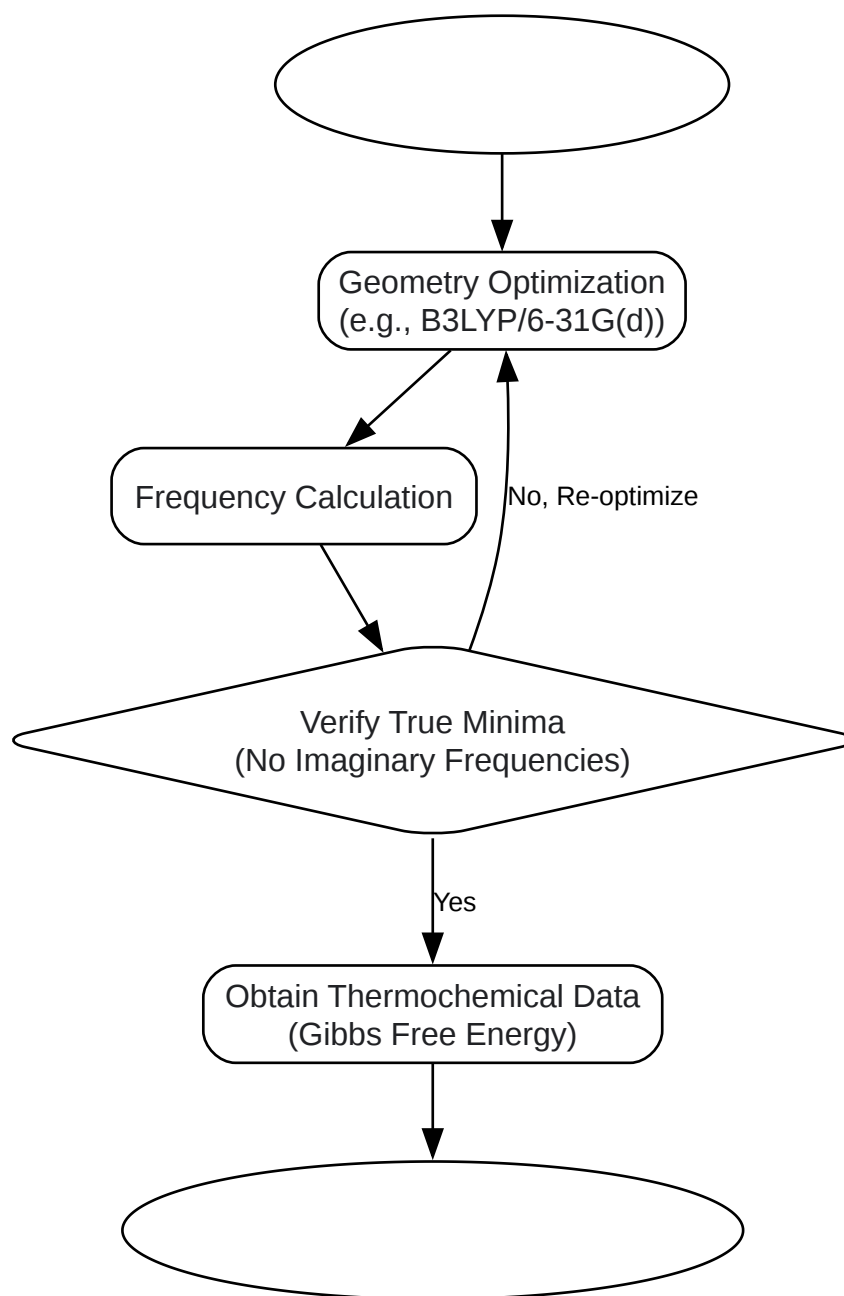
Visualizing Conformational Relationships and Computational Workflow

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: Conformational equilibrium of **4-Ethylcyclohexene**.



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Caption: Typical DFT workflow for stability analysis.

In conclusion, based on established principles and data from analogous systems, the equatorial conformer of **4-ethylcyclohexene** is predicted to be significantly more stable than its axial counterpart. Furthermore, among its positional isomers, 1-ethylcyclohexene is expected to be the most stable due to the higher substitution of its double bond. The provided experimental

and computational protocols outline a clear path for the definitive determination of these stability relationships.

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